

In-Depth Technical Guide: Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester

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Compound of Interest

Compound Name: OG 488, SE

Cat. No.: B8198335

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This guide provides a comprehensive overview of the solubility and handling of Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (**OG 488, SE**). It is intended for researchers, scientists, and drug development professionals utilizing this fluorescent dye for bioconjugation and other labeling applications.

Core Properties and Solubility

Oregon Green™ 488 is a bright, green-fluorescent dye with spectral properties similar to fluorescein. However, it exhibits greater photostability and a pH-insensitive fluorescence between pH 7 and 11. The succinimidyl ester (SE) moiety allows for the covalent labeling of primary and secondary amines in proteins, peptides, and other biomolecules.

Proper dissolution of the dye is critical for successful conjugation. The solubility of **OG 488, SE** in various solvents is a key consideration for experimental design. While specific quantitative values for solubility across a wide range of solvents are not always published, high-quality, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions.

For optimal performance, it is crucial to use anhydrous DMSO, as the succinimidyl ester group is susceptible to hydrolysis in the presence of water, which would render it incapable of reacting with amines. The dye should be dissolved in DMSO immediately prior to use to minimize potential degradation.

Table 1: Solubility of Oregon Green™ 488, SE

Solvent	Solubility	Concentration/Notes	Source
Dimethyl sulfoxide (DMSO)	Soluble	Recommended for stock solutions. Use anhydrous DMSO.	
Dimethylformamide (DMF)	Soluble	An alternative to DMSO for stock solutions.	
Acetonitrile	Soluble	Can be used for stock solutions.	
Water	Insoluble	The succinimidyl ester moiety readily hydrolyzes in aqueous solutions.	

Experimental Protocols

Preparation of OG 488, SE Stock Solution

A stock solution of **OG 488, SE** is typically prepared in anhydrous DMSO at a concentration of 1-10 mg/mL. The following protocol outlines the general steps for preparing the stock solution and subsequent labeling of proteins.

Materials:

- Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (**OG 488, SE**)
- Anhydrous dimethyl sulfoxide (DMSO)
- Protein to be labeled (e.g., antibody) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
- Purification column (e.g., Sephadex G-25)
- Vortex mixer

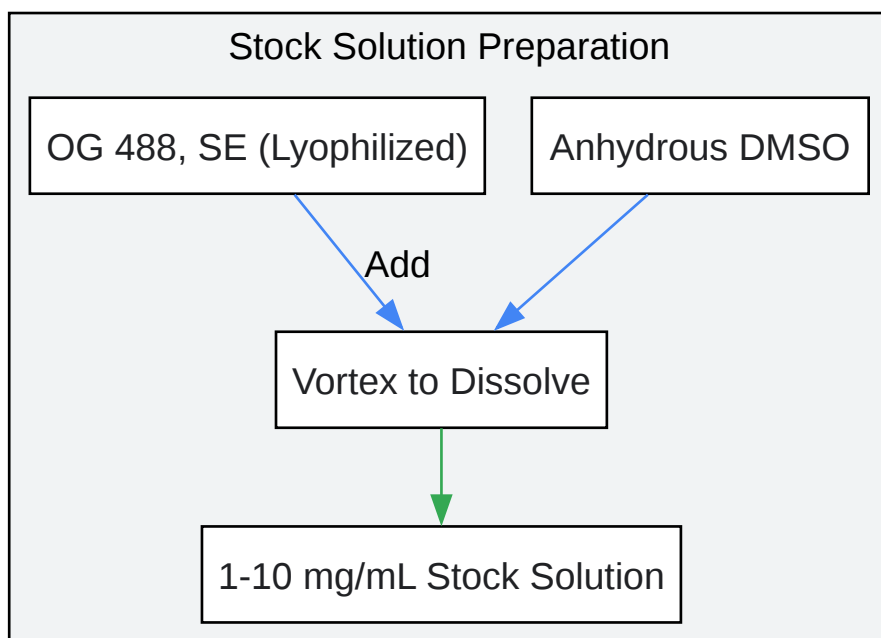
- Microcentrifuge

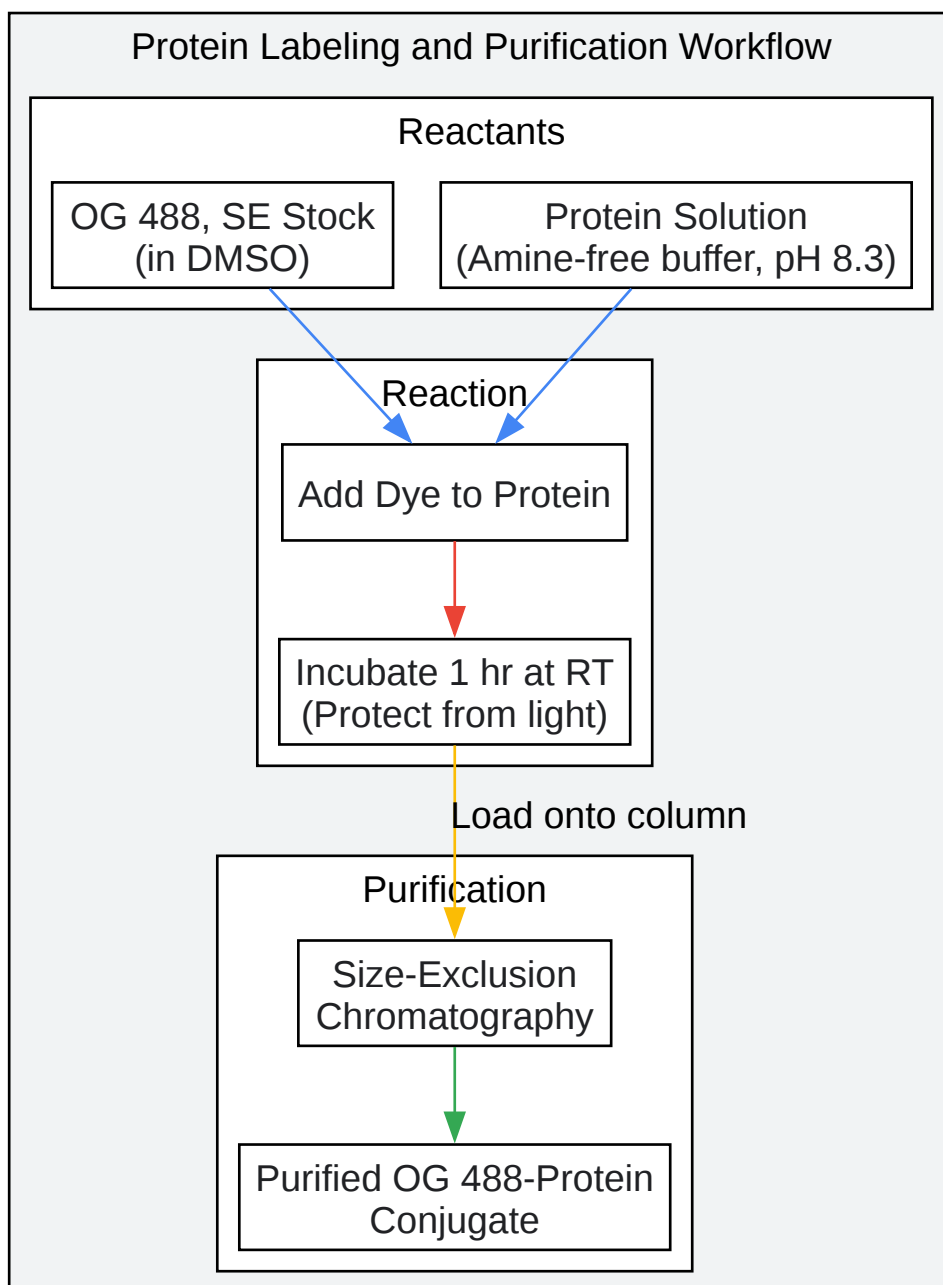
Protocol:

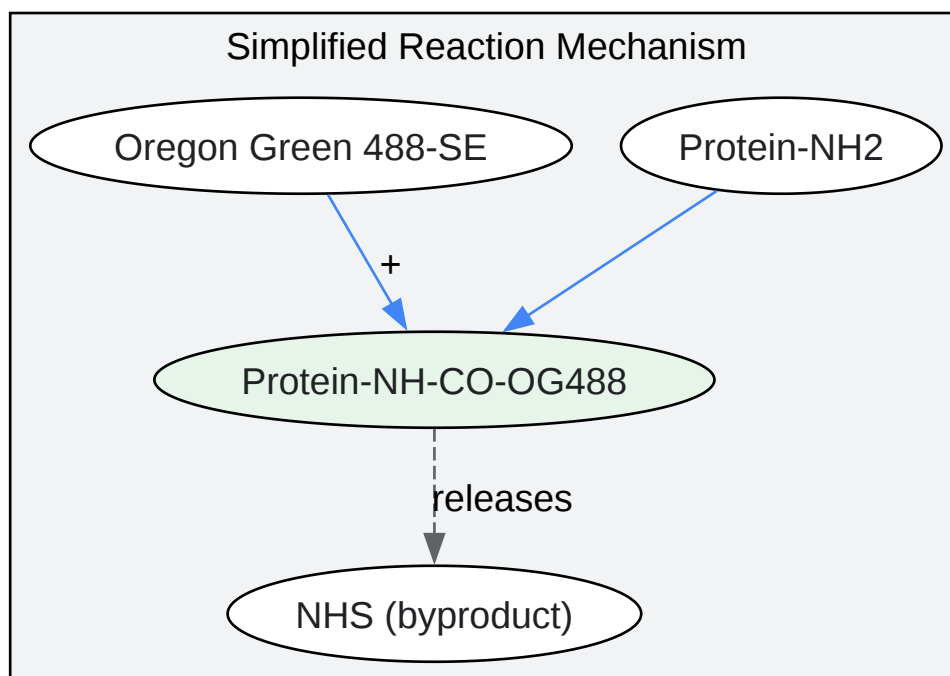
- Equilibrate Reagents: Allow the vial of **OG 488, SE** and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
- Prepare Stock Solution: Add the appropriate volume of anhydrous DMSO to the vial of **OG 488, SE** to achieve the desired concentration (e.g., 10 mg/mL). Cap the vial and vortex thoroughly until the dye is completely dissolved.
- Prepare Protein Solution: Dissolve the protein to be labeled in a suitable amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, are not compatible with this labeling reaction.
- Labeling Reaction:
 - Slowly add a calculated amount of the **OG 488, SE** stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for the specific application, but a starting point of 10-20 moles of dye per mole of protein is common.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Purification: Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer such as phosphate-buffered saline (PBS).

Visualized Workflows

The following diagrams illustrate the key processes involved in working with **OG 488, SE**.







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